

Application Notes and Protocols for Cilastatin-15N-d3 Analysis

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Compound of Interest

Compound Name: Cilastatin-15N-d3

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Introduction

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[1][2] Accurate quantification of Cilastatin in biological matrices is crucial for pharmacokinetic and bioavailability studies. This document provides detailed protocols for the sample preparation of Cilastatin for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing **Cilastatin-15N-d3** as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects.[3]

Analytical Method Overview

The methods detailed below are designed for the extraction of Cilastatin from human plasma, serum, and urine, followed by quantitative analysis using LC-MS/MS. The protocols focus on two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma and Serum Samples

This protocol describes a simple and rapid method for the removal of proteins from plasma or serum samples using acetonitrile.

Materials:

- Human plasma or serum samples
- **Cilastatin-15N-d3** internal standard (IS) working solution (e.g., 1 µg/mL in 50:50 methanol:water)
- Acetonitrile (HPLC grade), chilled to -20°C
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes
- Vortex mixer
- Refrigerated centrifuge
- LC-MS vials

Procedure:

- Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **Cilastatin-15N-d3** internal standard working solution to the sample.
- Vortex mix for 10-15 seconds.
- Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 (v/v) solvent-to-sample ratio, which is generally effective for protein precipitation.[4]
- Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
- Vortex mix for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more selective cleanup of Cilastatin from urine, which can contain a high concentration of salts and other interfering substances. A mixed-mode cation exchange polymer is a suitable choice for the basic Cilastatin molecule.

Materials:

- Urine samples
- **Cilastatin-15N-d3** internal standard (IS) working solution (e.g., 1 µg/mL in 50:50 methanol:water)
- Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
- Methanol (HPLC grade)
- Ammonium hydroxide (5% in water)
- Formic acid (2% in methanol)
- Deionized water
- SPE vacuum manifold or positive pressure processor
- Collection tubes
- Vortex mixer

- Solvent evaporation system

Procedure:

- Centrifuge the urine sample at 4,000 x g for 5 minutes to remove particulate matter.
- Pipette 500 μ L of the supernatant into a clean tube.
- Add 20 μ L of the **Cilastatin-15N-d3** internal standard working solution.
- Vortex mix for 10-15 seconds.
- Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
- Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
- Wash the cartridge:
 - Wash with 1 mL of deionized water to remove salts and polar impurities.
 - Wash with 1 mL of methanol to remove less polar impurities.
- Elute the analyte: Elute Cilastatin and the internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube. The acidic modifier neutralizes the charge interaction with the sorbent, allowing for elution.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase.
- Vortex mix for 30 seconds and transfer to an autosampler vial for injection.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Cilastatin using the protocols described above. The values are

representative of typical bioanalytical method validation results and should be confirmed in the user's laboratory.

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Internal Standard	Cilastatin-15N-d3

Table 2: Accuracy and Precision (Plasma/Serum - PPT Method)

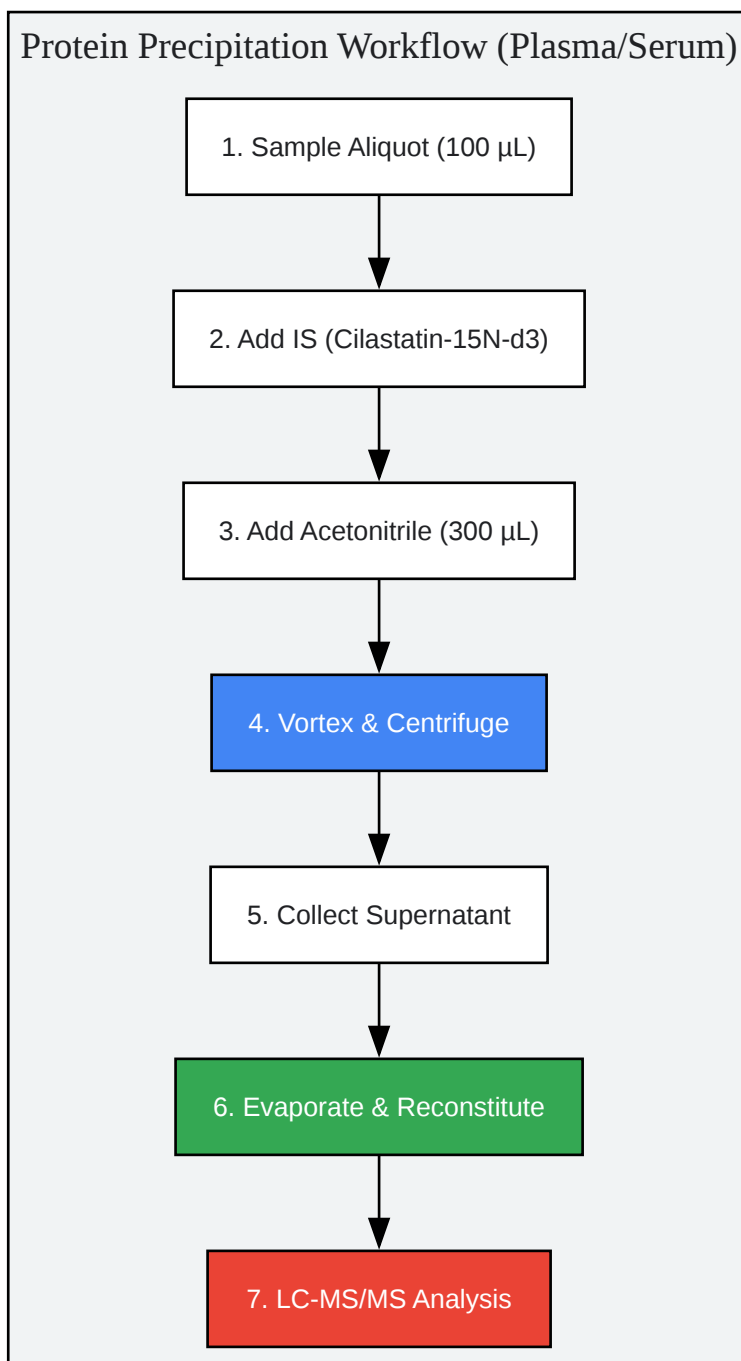
QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	≤ 15	± 15%	≤ 15	± 15%
Low QC	3	≤ 15	± 15%	≤ 15	± 15%
Mid QC	100	≤ 15	± 15%	≤ 15	± 15%
High QC	800	≤ 15	± 15%	≤ 15	± 15%

Table 3: Recovery and Matrix Effect (Illustrative)

Parameter	Low QC (3 ng/mL)	High QC (800 ng/mL)
Recovery (%)		
Cilastatin	~99% ^[5]	~99%
Cilastatin-15N-d3	Consistent with Analyte	Consistent with Analyte
Matrix Effect (%)	85 - 115	85 - 115

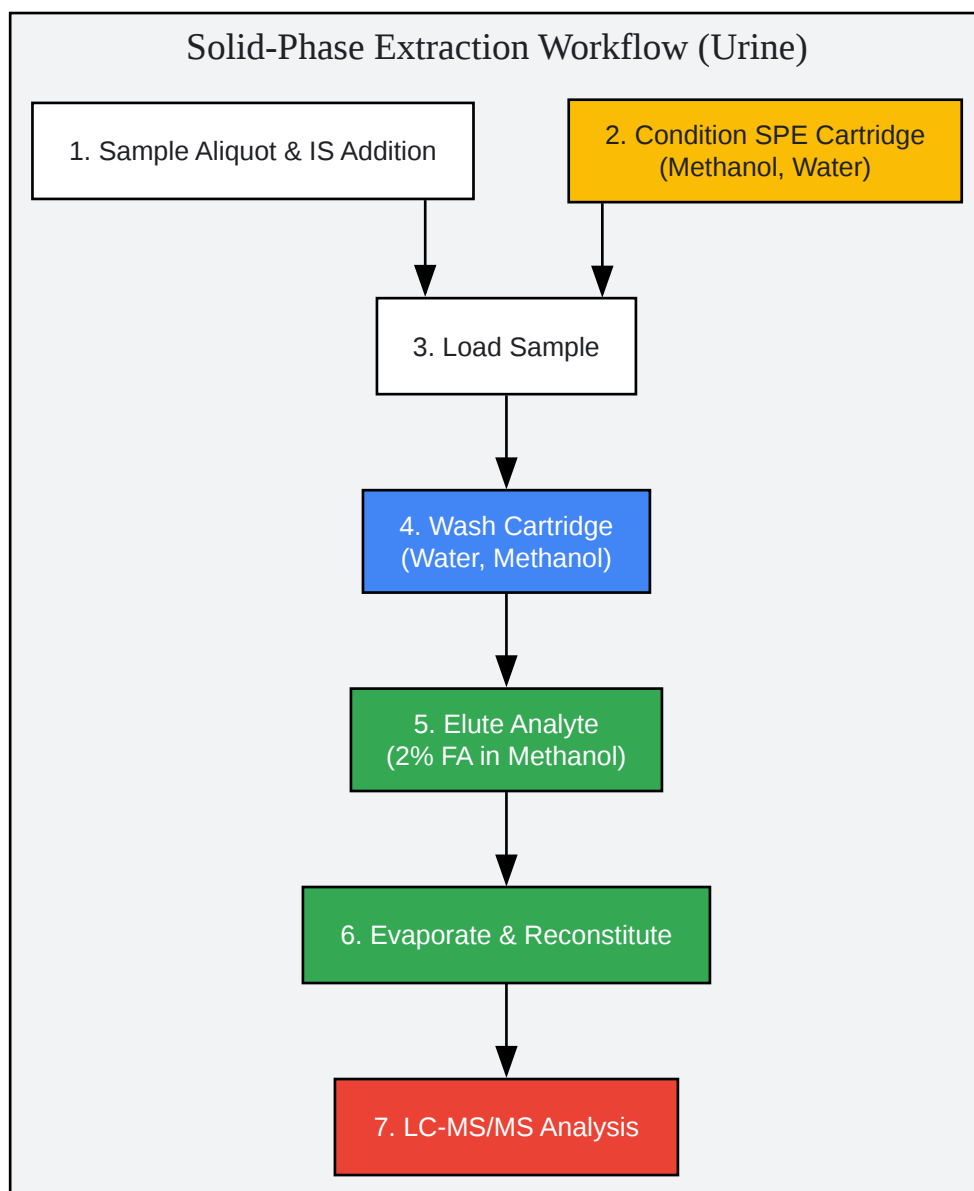
Visualizations

The following diagrams illustrate the workflows for the sample preparation protocols.



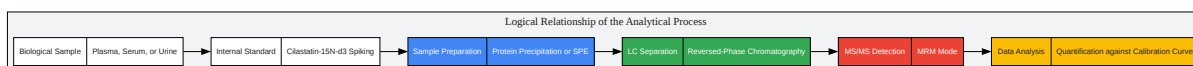
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Caption: Workflow for Protein Precipitation of Plasma/Serum Samples.



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Caption: Workflow for Solid-Phase Extraction of Urine Samples.



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Caption: Logical Flow of the Bioanalytical Method.

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